molecular formula C13H15N3O2 B2883831 2-cyclohexyl-5-nitro-1H-benzimidazole CAS No. 51759-50-3

2-cyclohexyl-5-nitro-1H-benzimidazole

Cat. No. B2883831
CAS RN: 51759-50-3
M. Wt: 245.282
InChI Key: PLKPKIIZGCWKSF-UHFFFAOYSA-N
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Description

“2-cyclohexyl-5-nitro-1H-benzimidazole” is a benzimidazole derivative . Benzimidazoles are a class of heterocyclic compounds in which a benzene ring is fused to the 4 and 5 positions of an imidazole ring . This compound has a molecular formula of C13H15N3O2 and a molecular weight of 245.282.


Synthesis Analysis

The synthesis of benzimidazole derivatives has attracted much attention from chemists . The condensation between 1,2-benzenediamine and aldehydes has received intensive interest, while many novel methods have been developed . A specific synthesis method for “this compound” is not available in the retrieved information.


Molecular Structure Analysis

Benzimidazole, alternatively known as 1H-benzimidazole or 1,3-benzodiazole, is a bicyclic heterocyclic aromatic compound in which a benzene ring is fused to the 4 and 5 positions of an imidazole ring . Nitrogen atoms are at the 1 and 3 positions of the ring system . The specific molecular structure of “this compound” is not available in the retrieved information.

Mechanism of Action

Benzimidazole derivatives possess a wide range of bioactivities including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities . The specific mechanism of action of “2-cyclohexyl-5-nitro-1H-benzimidazole” is not available in the retrieved information.

properties

IUPAC Name

2-cyclohexyl-6-nitro-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c17-16(18)10-6-7-11-12(8-10)15-13(14-11)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKPKIIZGCWKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645079
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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